molecular formula C9H7F3N2O B14844462 6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one

6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one

Katalognummer: B14844462
Molekulargewicht: 216.16 g/mol
InChI-Schlüssel: AFRPFHSOOAFGGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the naphthyridine ring system. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring system. One common method involves the reaction of 2,7-naphthyridine with trifluoromethylating agents under specific conditions. For example, the use of sodium trifluoromethanesulfinate (CF₃SO₂Na) as a trifluoromethyl source in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine hydrides.

Wissenschaftliche Forschungsanwendungen

6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Trifluoromethyl)quinoline: Similar structure with a quinoline ring instead of a naphthyridine ring.

    6-(Trifluoromethyl)pyridine: Contains a pyridine ring with a trifluoromethyl group.

    6-(Trifluoromethyl)isoquinoline: Isoquinoline ring system with a trifluoromethyl group.

Uniqueness

6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one is unique due to its specific naphthyridine ring system combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C9H7F3N2O

Molekulargewicht

216.16 g/mol

IUPAC-Name

6-(trifluoromethyl)-2,4-dihydro-1H-2,7-naphthyridin-3-one

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-1-5-2-8(15)14-4-6(5)3-13-7/h1,3H,2,4H2,(H,14,15)

InChI-Schlüssel

AFRPFHSOOAFGGA-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC(=NC=C2CNC1=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.